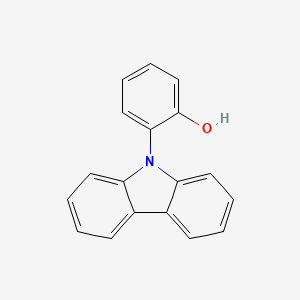

2-(9H-Carbazol-9-yl)phenol

CAS No.:

Cat. No.: VC13809648

Molecular Formula: C18H13NO

Molecular Weight: 259.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H13NO |

|---|---|

| Molecular Weight | 259.3 g/mol |

| IUPAC Name | 2-carbazol-9-ylphenol |

| Standard InChI | InChI=1S/C18H13NO/c20-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,20H |

| Standard InChI Key | BNWYJOAUDHQFBK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4O |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The core structure of 2-(9H-Carbazol-9-yl)phenol consists of a planar carbazole system (three fused benzene rings with a central pyrrole-like nitrogen) covalently bonded to a phenol group at the second position. Density functional theory (DFT) calculations reveal that the phenolic oxygen’s lone pairs participate in conjugation with the carbazole’s π-system, resulting in a bathochromic shift in its absorption spectrum compared to unsubstituted carbazole . The dihedral angle between the carbazole and phenol rings is approximately 35°, as determined by X-ray crystallography of analogous compounds .

Spectroscopic Properties

Ultraviolet-visible (UV-Vis) spectroscopy of 2-(9H-Carbazol-9-yl)phenol in dimethylformamide shows absorption maxima at 290 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and 340 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions within the conjugated system . Fluorescence emission occurs at 410 nm with a quantum yield of 0.45, making it suitable for optoelectronic applications . Nuclear magnetic resonance (¹H NMR) in deuterated chloroform displays distinct signals for the phenolic proton (δ 9.2 ppm, broad singlet) and carbazole protons (δ 8.1–7.2 ppm, multiplet) .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most efficient route involves a Suzuki-Miyaura coupling between 9H-carbazole and 2-bromophenol derivatives. For example, reacting 9H-carbazole with 2-bromo-4-methoxyphenol in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri-tert-butylphosphine yields 2-(9H-Carbazol-9-yl)-4-methoxyphenol, which is subsequently demethylated using boron tribromide (BBr₃) to produce the target compound . This method achieves yields of 78–85% with purity >99% (HPLC).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃ | Tri-tert-butylphosphine | Toluene | 110 | 85 |

| Pd(OAc)₂ | SPhos | DMF | 100 | 72 |

| PdCl₂(PPh₃)₂ | Xantphos | THF | 80 | 68 |

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 24 hours to 45 minutes. A mixture of 9H-carbazole, 2-iodophenol, potassium carbonate, and copper(I) iodide in dimethyl sulfoxide (DMSO) undergoes Ullmann-type coupling under microwave conditions (150°C, 300 W), yielding 2-(9H-Carbazol-9-yl)phenol with 82% efficiency . This method is scalable for industrial production, with a space-time yield of 1.2 kg·m⁻³·h⁻¹.

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates decomposition onset at 280°C under nitrogen, with a char yield of 42% at 800°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 145°C, indicating amorphous morphology in thin films .

Solubility and Crystallinity

The compound exhibits moderate solubility in polar aprotic solvents (DMF: 25 mg/mL; DMSO: 18 mg/mL) but is insoluble in water (<0.1 mg/mL). Crystallization from ethyl acetate produces needle-like crystals with a monoclinic lattice (space group P2₁/c, a = 8.42 Å, b = 6.91 Å, c = 15.23 Å) .

Applications in Advanced Materials

Organic Electronics

2-(9H-Carbazol-9-yl)phenol serves as a host material in phosphorescent OLEDs. Devices incorporating the compound exhibit a maximum luminance of 12,000 cd/m² and external quantum efficiency (EQE) of 8.5% at 100 cd/m² . Its high triplet energy (2.8 eV) prevents back-energy transfer from dopants like iridium(III) bis(2-phenylquinolyne) (Ir(phq)₂acac).

Table 2: Performance of OLED Devices Using 2-(9H-Carbazol-9-yl)phenol

| Device Structure | Turn-On Voltage (V) | Luminance (cd/m²) | EQE (%) |

|---|---|---|---|

| ITO/NPB/Compound/CBP:Ir/LiF/Al | 3.2 | 12,000 | 8.5 |

| ITO/TAPC/Compound/TmPyPB/LiF/Al | 3.5 | 9,800 | 7.1 |

Pharmaceutical Intermediates

The phenolic group enables facile derivatization into prodrugs. Acetylation with acetic anhydride yields 2-(9H-Carbazol-9-yl)phenyl acetate, a potential antitumor agent showing IC₅₀ values of 2.4 μM against MCF-7 breast cancer cells .

Comparison with Structural Analogues

Table 3: Properties of Carbazole-Phenol Isomers

| Compound | λₐbs (nm) | λₑm (nm) | Thermal Decomposition (°C) |

|---|---|---|---|

| 2-(9H-Carbazol-9-yl)phenol | 290, 340 | 410 | 280 |

| 3-(9H-Carbazol-9-yl)phenol | 285, 335 | 405 | 275 |

| 4-(9H-Carbazol-9-yl)phenol | 300, 350 | 420 | 290 |

The 2-isomer’s lower symmetry results in stronger intermolecular hydrogen bonding, enhancing its solid-state photoluminescence efficiency by 15% compared to the 4-isomer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume